N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C20H13ClFN3OS and its molecular weight is 397.85. The purity is usually 95%.
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Scientific Research Applications
Vascular Endothelial Growth Factor Receptor-2 Inhibition
A study by Borzilleri et al. (2006) identified substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds demonstrated significant in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).
Phosphoinositide 3-Kinase/Mammalian Target of Rapamycin Dual Inhibition
Stec et al. (2011) explored N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide as a potent inhibitor of PI3Kα and mTOR in vitro and in vivo. This compound exhibited improved metabolic stability in comparison to its analogs (Stec et al., 2011).
Antimicrobial Activity
Anuse et al. (2019) synthesized and evaluated a series of substituted 2-aminobenzothiazoles derivatives for their antimicrobial activity. The compounds showed significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains (Anuse et al., 2019).
Mycobacterium Tuberculosis GyrB Inhibitors
Jeankumar et al. (2013) designed and synthesized a series of thiazole-aminopiperidine hybrid analogues that acted as inhibitors against Mycobacterium tuberculosis GyrB. These compounds displayed promising in vitro activity and low cytotoxicity (Jeankumar et al., 2013).
Anticancer Activity
Hammam et al. (2005) investigated novel fluoro substituted benzo[b]pyran compounds for their anti-lung cancer activity. These compounds demonstrated significant anticancer activity at low concentrations (Hammam et al., 2005).
Peripheral Benzodiazepine Receptor Imaging
Fookes et al. (2008) synthesized fluoroethoxy and fluoropropoxy substituted compounds for selective imaging of peripheral benzodiazepine receptors (PBRs), potentially useful in neurodegenerative disorder studies (Fookes et al., 2008).
Antimycobacterial Activity
Sathe et al. (2011) synthesized and evaluated fluorinated benzothiazolo imidazole compounds for their antimycobacterial activity. Some of these compounds showed promising antimicrobial properties (Sathe et al., 2011).
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound acts as an inhibitor of the COX enzymes . By inhibiting these enzymes, it suppresses the biosynthesis of prostaglandins, which are lipid compounds produced by COX enzymes . This inhibition results in anti-inflammatory effects .
Biochemical Pathways
The compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and prostacyclin, which are involved in inflammation and pain signaling . By inhibiting COX enzymes, the compound disrupts this pathway, reducing the production of these inflammatory mediators .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The inhibition of COX enzymes leads to a decrease in the production of prostaglandins, thromboxanes, and prostacyclin . This results in reduced inflammation and pain signaling, providing anti-inflammatory effects . In vitro studies have shown that similar compounds can inhibit albumin denaturation, further supporting their anti-inflammatory activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of chlorine in the compound can alter its biological activity by changing the electrophilicity of carbon in the C-Cl bond . This facilitates its reaction with bionucleophiles such as DNA bases or a regulating protein through the displacement of chlorine
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3OS/c21-16-5-3-6-17-18(16)24-20(27-17)25(12-15-4-1-2-11-23-15)19(26)13-7-9-14(22)10-8-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRBUIVPNNBXTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.